molecular formula C18H20N2O6S B2552840 N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-4-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide CAS No. 1207010-89-6

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-4-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide

Cat. No.: B2552840
CAS No.: 1207010-89-6
M. Wt: 392.43
InChI Key: MCQXPSPHWUVRPB-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-4-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H20N2O6S and its molecular weight is 392.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Therapeutic Applications

  • Brain Edema Inhibition : Compounds structurally related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-4-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide have been evaluated for their inhibitory activity against brain edema, showing more potency than dexamethasone in certain amides after administration (Robert et al., 1995).

  • Synthetic Methodologies : The synthesis of related compounds involves various methodologies that lead to the creation of novel molecular structures with potential applications in pharmacology and materials science. For example, the development of furan and thiazoloquinoline derivatives has been detailed, showcasing their potential in electrophilic substitution reactions (El’chaninov & Aleksandrov, 2017).

  • Pharmacological Characterization : Certain derivatives have been characterized for their selectivity towards specific receptors, indicating their potential in treating conditions like depression and addiction disorders. One such compound showed high affinity for κ-opioid receptors, suggesting its utility in therapeutic applications (Grimwood et al., 2011).

  • Anti-inflammatory and Analgesic Agents : Novel benzodifuranyl derivatives derived from visnaginone and khellinone have been synthesized, displaying significant COX-2 inhibition, analgesic, and anti-inflammatory activities. This suggests their potential as therapeutic agents in managing pain and inflammation (Abu‐Hashem et al., 2020).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-methyl-4-pyrrolidin-1-ylsulfonylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-12-17(27(22,23)20-6-2-3-7-20)9-16(26-12)18(21)19-10-13-4-5-14-15(8-13)25-11-24-14/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQXPSPHWUVRPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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